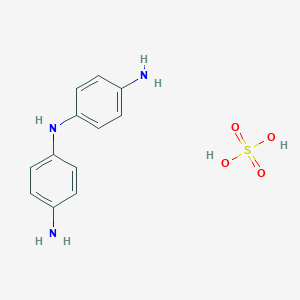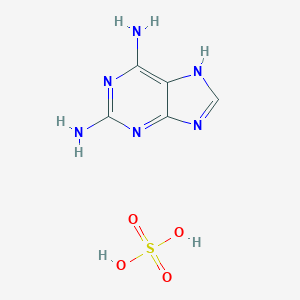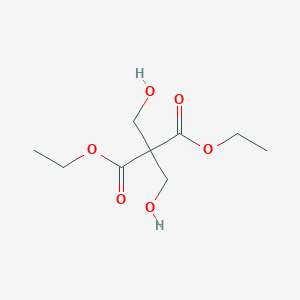
Diethylbis(hydroxymethyl)malonat
Übersicht
Beschreibung
Diethyl bis(hydroxymethyl)malonate (DEBHM) is an organic compound with a molecular formula of C8H14O4. It is a colorless, odorless, and slightly viscous liquid that is soluble in water and organic solvents. DEBHM is primarily used in organic synthesis, and has a wide range of applications in the pharmaceutical, agrochemical, and specialty chemical industries. DEBHM is also used as an intermediate in the synthesis of a variety of drugs, such as anti-inflammatory agents, anticancer agents, and antifungal agents.
Wissenschaftliche Forschungsanwendungen
Herstellung von 1,3-Dioxanen
Diese Verbindung wird als Reagenz zur Synthese von 1,3-Dioxanen aus Acetalen, Aldehyden und Ketonen verwendet. Diese Synthese ist in der organischen Chemie von Bedeutung, da Dioxane als Lösungsmittel und Zwischenprodukte in verschiedenen chemischen Reaktionen verwendet werden .
Zwischenprodukt für Ester
Es dient als Zwischenprodukt bei der Herstellung von substituierten Malon-, Acryl- und Isobuttersäureestern. Diese Ester haben verschiedene Anwendungen, unter anderem in der Herstellung von Kunststoffen, Harzen und Pharmazeutika .
Dienophil-Umwandlung
Diethylbis(hydroxymethyl)malonat wird zur Umwandlung in Dienophile wie α-Brommethylacrylsäure und deren Ethylester verwendet. Dienophile sind in Diels-Alder-Reaktionen von entscheidender Bedeutung, die in der synthetischen organischen Chemie weit verbreitet sind, um cyclische Verbindungen zu erzeugen .
Wirkmechanismus
Target of Action
Diethyl bis(hydroxymethyl)malonate is a chemical compound used as a reagent in organic synthesis . It does not have a specific biological target, as it is not a drug or a biologically active compound. Instead, it is used to facilitate chemical reactions in the laboratory.
Mode of Action
As a reagent, Diethyl bis(hydroxymethyl)malonate interacts with other compounds to form new products. Specifically, it is used for preparing 1,3-dioxanes from acetals, aldehydes, and ketones . The hydroxymethyl groups in the compound can react with carbonyl compounds (like acetals, aldehydes, and ketones) to form 1,3-dioxanes, a type of cyclic ether.
Result of Action
The primary result of the action of Diethyl bis(hydroxymethyl)malonate is the formation of 1,3-dioxanes when reacted with acetals, aldehydes, and ketones . These 1,3-dioxanes can then be used as intermediates in the synthesis of other complex organic compounds.
Safety and Hazards
Zukünftige Richtungen
While specific future directions are not mentioned in the sources, the use of Diethyl bis(hydroxymethyl)malonate in the preparation of 1,3-dioxanes from acetals, aldehydes, and ketones, as well as its role as an intermediate in the preparation of various esters, suggests potential applications in organic synthesis .
Biochemische Analyse
Biochemical Properties
It is known to interact with various biomolecules in the course of its use as a reagent in the preparation of 1,3-dioxanes . The nature of these interactions is largely dependent on the specific reaction conditions and the other reactants involved.
Molecular Mechanism
It is known to participate in the formation of 1,3-dioxanes from acetals, aldehydes, and ketones
Eigenschaften
IUPAC Name |
diethyl 2,2-bis(hydroxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHBOKEUIHYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(CO)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885143 | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20605-01-0 | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20605-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl bis(hydroxymethyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




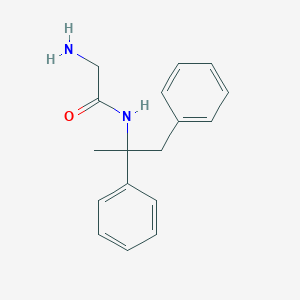
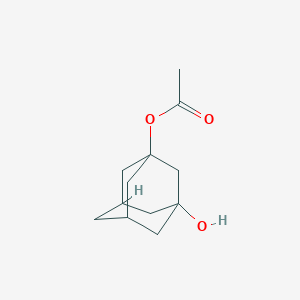
![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)


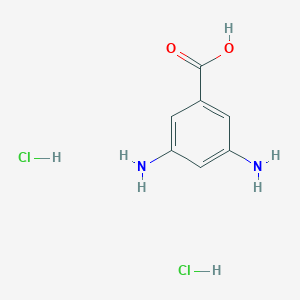
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
